

Application Notes & Protocols: Voltammetric Detection of Allura Red AC

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Compound of Interest

Compound Name:	E129
CAS No.:	1016649-41-4
Cat. No.:	B15611244

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of Allura Red AC (ARAC), a common food colorant, using various voltammetric methods. The high sensitivity, selectivity, and rapid response of electrochemical techniques make them a powerful tool for food safety and quality control.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to Voltammetric Detection of Allura Red AC

Allura Red AC (**E129**) is a synthetic azo dye extensively used in food and beverage products.

[\[1\]](#)[\[3\]](#) While generally considered safe at regulated levels, concerns about its potential health effects necessitate accurate and reliable analytical methods for its quantification.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Voltammetric techniques offer a compelling alternative to traditional chromatographic methods, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness.[\[1\]](#)[\[2\]](#)

These methods are based on the electrochemical oxidation or reduction of the Allura Red AC molecule at the surface of a modified electrode.[\[4\]](#) The resulting current is proportional to the concentration of the analyte, allowing for precise quantification.

The electrochemical behavior of Allura Red AC typically involves an irreversible or quasi-reversible oxidation process of its azo group and hydroxyl group.[1][4] Various modifications to the working electrode surface, such as the use of nanomaterials like multi-walled carbon nanotubes (MWCNTs), graphene, and metallic nanoparticles, have been shown to significantly enhance the electrochemical signal and improve the sensitivity and selectivity of the detection method.[1][5][6]

Quantitative Data Summary

The following tables summarize the analytical performance of various voltammetric methods for the detection of Allura Red AC reported in the literature. This allows for a direct comparison of different electrode modifications and voltammetric techniques.

Table 1: Performance of Modified Electrodes for Allura Red AC Detection

Electrode Modification	Voltammetric Technique	Linear Range (μM)	Limit of Detection (LOD) (μM)	Sample Matrix	Reference
Multi-walled Carbon Nanotubes / Glassy Carbon Electrode (MWCNT/GCE)	Differential Pulse Voltammetry (DPV)	0.1 - 9.0	0.014	Isotonic sports drinks	[1]
Titania / Electrochemically Reduced Graphene Oxide / GCE (TiO ₂ /ErGO/GCE)	Differential Pulse Voltammetry (DPV)	0.3 - 5.0 & 5.0 - 800 (semi-log)	0.05	-	[1]
Carbon Paste Electrode modified with Silica and Cetylpyridinium Chloride	Square Wave Voltammetry (SWV)	0.04 - 0.2 & 0.2 - 1.0	0.005	Jelly candies	[1][7]
Poly(thionine) / Pencil Graphite Electrode (Ptre/PGE)	Differential Pulse Voltammetry (DPV)	0.25 - 100	0.075	Cherry juice, energy drink	[1]
Multi-walled Carbon Nanotubes / Glassy Carbon	Differential Pulse Voltammetry (DPV)	0.1 - 1.2	0.05	Soft drinks	[1]

Electrode
(MWCNT/GC
E)

Electrochemically Reduced Graphene Oxide / GCE (ErGO/GCE)	Differential Pulse Adsorptive Anodic Stripping Voltammetry (DPAdASV)	0.1 - 0.8	0.028	Food samples	[1][8]
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Cobalt Oxide / Carbon Paste Electrode (Co3O4/CPE)	Square Wave Voltammetry (SWV)	0.1 - 1.0	0.05	Chili sauce, soft drink, isotonic drink	[1]
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β -Cyclodextrin / Carbon Paste Electrode (β -CD/CPE)	Adsorptive Stripping Voltammetry	0.32 - 9.86	0.42	Soft drinks	[7]
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Hanging Mercury Drop Electrode (HMDE)	Square Wave Adsorptive Stripping Voltammetry (SW-AdSV)	0.025 - 0.2	0.0085	Candy, soft drink	[9][10]
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La2YCrO6/H LNTs/GCE	Differential Pulse Voltammetry (DPV)	0.01 - 0.12	0.00899	Food Samples	[11][12]
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Functionalized Nanodiamond@SiO2@TiO2 / Screen-	Differential Pulse Voltammetry (DPV)	0.01 - 0.12 & 0.12 - 8.65	0.00122	Soft drinks, powders, orange juice, candy	[13][14]
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Printed

Electrode

Poly(pyrrole)/ Co- Ni@rGO/Screen-Printed Carbon Electrode	Differential Pulse Voltammetry (DPV)	0.0001 - 10	0.00003	Carbonated energy beverages, water samples	[15][16]
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Experimental Protocols

This section provides a generalized protocol for the voltammetric determination of Allura Red AC. Specific parameters should be optimized based on the chosen electrode system and instrumentation.

Reagents and Solutions

- Allura Red AC Stock Solution: Prepare a standard stock solution of Allura Red AC (e.g., 1 mM) in deionized water.
- Supporting Electrolyte: The choice of supporting electrolyte is crucial and depends on the specific electrode system. Common electrolytes include:
 - Phosphate Buffer Solution (PBS) at various pH values (e.g., pH 3.0 - 7.0).[1][17]
 - Britton-Robinson Buffer (BRB) at various pH values (e.g., pH 2.5).[1][8]
 - Sulphuric Acid (H₂SO₄) solution (e.g., 0.1 M).[1]
- Electrode Modification Materials: As required, e.g., multi-walled carbon nanotubes, graphene oxide, metal nanoparticles.

Instrumentation

- A standard three-electrode electrochemical workstation (potentiostat/galvanostat).

- Working Electrode (WE): Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), or Screen-Printed Electrode (SPE).
- Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[\[11\]](#)
- Counter Electrode (CE): Platinum wire or graphite rod.[\[11\]](#)

Working Electrode Preparation

a) Bare Electrode Pre-treatment:

- Polish the bare electrode (e.g., GCE) with alumina slurry on a polishing cloth.
- Rinse thoroughly with deionized water.
- Sonicate in deionized water and ethanol to remove any residual particles.
- Allow the electrode to dry at room temperature.

b) Modified Electrode Fabrication (Example: MWCNT/GCE):

- Disperse a known amount of MWCNTs in a suitable solvent (e.g., DMF or water with a surfactant) by sonication to form a stable suspension.
- Drop-cast a small volume (e.g., 5-10 μL) of the MWCNT suspension onto the pre-treated GCE surface.
- Allow the solvent to evaporate at room temperature or under an infrared lamp.

Sample Preparation

- Liquid Samples (e.g., Beverages):
 - Degas the sample by sonication to remove dissolved CO_2 .
 - Filter the sample to remove any particulate matter.

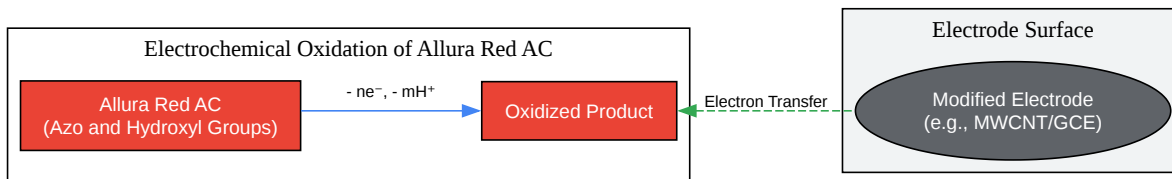
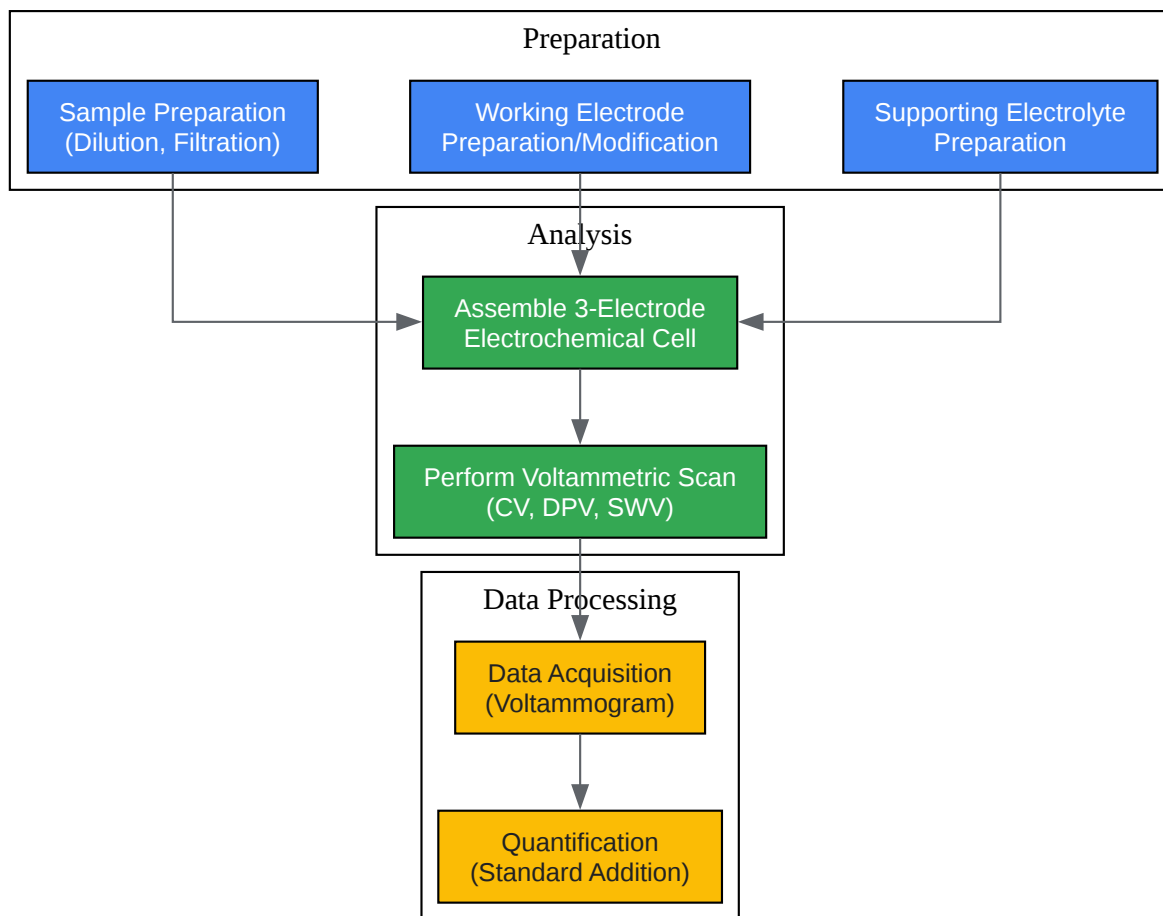
- Dilute the sample with the supporting electrolyte to a suitable concentration within the linear range of the method.
- Solid Samples (e.g., Candies, Powders):
 - Weigh a known amount of the homogenized sample.
 - Dissolve the sample in a known volume of deionized water or supporting electrolyte.
 - Soncate and/or heat gently to ensure complete dissolution.
 - Filter the solution to remove insoluble components.
 - Dilute the filtrate with the supporting electrolyte as needed.

Voltammetric Measurement

- Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.
- Add a known volume of the prepared sample solution to the cell.
- For adsorptive stripping techniques, apply an accumulation potential for a specific time with stirring to pre-concentrate the analyte on the electrode surface.^{[7][8][10]}
- Perform the voltammetric scan using the desired technique (CV, DPV, or SWV) within a defined potential window.
- Record the voltammogram. The peak current is proportional to the concentration of Allura Red AC.
- For quantification, the standard addition method is recommended to mitigate matrix effects.

Visualizations

The following diagrams illustrate the general workflow for voltammetric analysis and the proposed electrochemical reaction of Allura Red AC.



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